[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane
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Overview
Description
CHLORO(2-DICYCLOHEXYLPHOSPHINO-2’,4’,6’-TRIISOPROPYL-1,1’-BIPHENYL)[2-(2’-AMINO-1,1’-BIPHENYL)]PALLADIUM(II) is a complex organometallic compound. It is a palladium-based catalyst known for its high efficiency in various cross-coupling reactions. This compound is particularly notable for its use in the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other palladium-catalyzed processes.
Preparation Methods
The synthesis of CHLORO(2-DICYCLOHEXYLPHOSPHINO-2’,4’,6’-TRIISOPROPYL-1,1’-BIPHENYL)[2-(2’-AMINO-1,1’-BIPHENYL)]PALLADIUM(II) involves several steps. Initially, palladium acetate is reacted with 2-(2’-amino-1,1’-biphenyl) in an inert atmosphere using anhydrous toluene as the solvent. The reaction mixture is stirred at 60°C for an hour, resulting in a grey precipitate. This precipitate is then washed with anhydrous toluene and suspended in anhydrous acetone. Lithium chloride is added to the mixture, which is stirred at room temperature for another hour. Finally, the ligand 2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl is added, and the mixture is stirred for an additional 2.5 hours. The product is isolated by filtration and dried under vacuum .
Chemical Reactions Analysis
CHLORO(2-DICYCLOHEXYLPHOSPHINO-2’,4’,6’-TRIISOPROPYL-1,1’-BIPHENYL)[2-(2’-AMINO-1,1’-BIPHENYL)]PALLADIUM(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides.
Suzuki-Miyaura Coupling: This reaction couples aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: This reaction couples alkenes with aryl halides.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and organic materials .
Scientific Research Applications
CHLORO(2-DICYCLOHEXYLPHOSPHINO-2’,4’,6’-TRIISOPROPYL-1,1’-BIPHENYL)[2-(2’-AMINO-1,1’-BIPHENYL)]PALLADIUM(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It aids in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and advanced materials
Mechanism of Action
The compound acts as a catalyst by facilitating the formation of reactive palladium species. In the Buchwald-Hartwig amination, for example, the palladium center undergoes oxidative addition with an aryl halide, followed by coordination with an amine. This is followed by reductive elimination, forming the desired carbon-nitrogen bond and regenerating the active palladium species. The molecular targets and pathways involved include the activation of aryl halides and the stabilization of intermediate species .
Comparison with Similar Compounds
CHLORO(2-DICYCLOHEXYLPHOSPHINO-2’,4’,6’-TRIISOPROPYL-1,1’-BIPHENYL)[2-(2’-AMINO-1,1’-BIPHENYL)]PALLADIUM(II) is unique due to its bulky ligand, which provides steric hindrance and enhances the stability of the palladium center. Similar compounds include:
XPhos Pd G1: Another palladium catalyst with a different ligand structure.
RuPhos Pd G2: A similar catalyst with a different phosphine ligand.
SPhos Pd G2: A second-generation catalyst with a biphenyl-based ligand
These compounds differ in their ligand structures, which affect their reactivity and selectivity in various catalytic processes.
Properties
Molecular Formula |
C45H59ClNPPd |
---|---|
Molecular Weight |
786.8 g/mol |
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |
InChI |
InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)27-21-31(24(3)4)33(32(22-27)25(5)6)26-14-13-19-30(20-26)34(28-15-9-7-10-16-28)29-17-11-8-12-18-29;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,28-29H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
RSLSVURFMXHEEU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
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